molecular formula C12H18N2O B13318376 N-cyclohexyl-2-methoxypyridin-3-amine

N-cyclohexyl-2-methoxypyridin-3-amine

Cat. No.: B13318376
M. Wt: 206.28 g/mol
InChI Key: MVHJJPPXCFFWMR-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-methoxypyridin-3-amine (CAS Number: 1157519-76-0) is a chemical building block with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . This compound features a methoxypyridine scaffold, a structure recognized in medicinal chemistry for its relevance in neuroscience research . This scaffold is of significant interest in the development of molecular probes for neurodegenerative diseases. Specifically, structural analogs based on the N-(methoxypyridin-yl)amine core are being investigated as high-affinity ligands for aggregated α-synuclein, a pathological hallmark of Parkinson's disease . Researchers are exploring these compounds for use in Positron Emission Tomography (PET) imaging, with the goal of creating diagnostic tools for the in vivo detection of protein aggregates . The molecular structure of this amine makes it a valuable intermediate for synthesizing and optimizing novel quinoline-2-amine derivatives for this purpose . This product is sold for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly for use in laboratory settings and is not for human or veterinary consumption.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-cyclohexyl-2-methoxypyridin-3-amine

InChI

InChI=1S/C12H18N2O/c1-15-12-11(8-5-9-13-12)14-10-6-3-2-4-7-10/h5,8-10,14H,2-4,6-7H2,1H3

InChI Key

MVHJJPPXCFFWMR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-methoxypyridin-3-amine typically involves the reaction of 2-methoxypyridin-3-amine with cyclohexylamine. The process can be carried out under mild conditions, often using a solvent such as methanol or ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-methoxypyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The pyridine ring can undergo substitution reactions, where the methoxy or cyclohexyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce various amines.

Scientific Research Applications

N-cyclohexyl-2-methoxypyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methoxy group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Pyridine Derivatives

Key Compounds for Comparison :

5-(2-Methoxypyridin-3-yl)pyridin-2-amine (CAS 1249109-42-9) Structure: Bipyridine core with methoxy (2-position) and amine (6-position) groups. Molecular Formula: C₁₁H₁₁N₃O Molecular Weight: 201.2 g/mol Notable Properties: Increased planarity due to bipyridine system may enhance π-π stacking interactions. Lower logP (~1.5) compared to the target compound due to absence of cyclohexyl group .

4-Chloro-5-methoxypyridin-3-amine Structure: Chlorine at 4-position, methoxy at 5-position, amine at 3-position. Molecular Formula: C₆H₇ClN₂O Molecular Weight: 158.6 g/mol Notable Properties: Electronegative chlorine increases reactivity for nucleophilic substitution. Lower lipophilicity (logP ~1.2) due to smaller substituents .

6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine Structure: Pyridazine core with chloro (6-position) and 2-methoxyphenylamine (3-position).

N-[4-(2-Methoxy-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]-5-methylpyridin-2-amine Structure: Imidazopyridine fused system with methoxy and methylpyridinyl substituents. Molecular Formula: C₁₉H₁₇N₅O Molecular Weight: 331.4 g/mol Notable Properties: Extended aromatic system and imidazole nitrogen may enhance hydrogen-bonding capacity. High logP (~4.6) due to hydrophobic methyl and phenyl groups .

N-cyclohexyl-5-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridin-3-amine (CAS 5927-80-0) Structure: Imidazopyridine core with cyclohexylamine, methyl, and isobutyl groups. Molecular Formula: C₁₈H₂₇N₃ Molecular Weight: 285.4 g/mol Notable Properties: High logP (4.65) and density (1.12 g/cm³) due to branched alkyl and cyclohexyl substituents. Demonstrates the impact of steric bulk on solubility and bioavailability .

Table 1: Comparative Data of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Notable Properties
N-cyclohexyl-2-methoxypyridin-3-amine C₁₂H₁₈N₂O 220.3 ~2.5 Cyclohexyl, methoxy Moderate lipophilicity, steric bulk
5-(2-Methoxypyridin-3-yl)pyridin-2-amine C₁₁H₁₁N₃O 201.2 ~1.5 Bipyridine, methoxy Planar structure, π-π interactions
4-Chloro-5-methoxypyridin-3-amine C₆H₇ClN₂O 158.6 ~1.2 Chloro, methoxy High reactivity for substitution
N-cyclohexyl-5-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridin-3-amine C₁₈H₂₇N₃ 285.4 4.65 Cyclohexyl, isobutyl, methyl High hydrophobicity, potential CNS activity
N-[4-(2-Methoxy-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]-5-methylpyridin-2-amine C₁₉H₁₇N₅O 331.4 ~4.6 Imidazopyridine, methylpyridinyl Enhanced hydrogen-bonding capacity
Key Findings :
  • Electronic Effects : Methoxy groups act as electron-donating substituents, stabilizing the pyridine ring and influencing reactivity in electrophilic substitution reactions .
  • Biological Distribution : Cyclohexyl-containing compounds (e.g., ) exhibit enhanced blood-brain barrier penetration, as demonstrated by cerebrospinal fluid concentrations exceeding plasma levels in nitrosourea analogs .

Biological Activity

N-cyclohexyl-2-methoxypyridin-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a methoxy-substituted pyridine ring. This unique structure contributes to its distinctive chemical reactivity and biological properties, differentiating it from other similar compounds. The molecular formula can be represented as C13H18N2OC_{13}H_{18}N_2O .

Biological Activity

1. Pharmacological Potential

Research indicates that this compound exhibits promising pharmacological properties, particularly as a potential drug candidate for treating infections and cancers . Its structural characteristics suggest utility in various therapeutic areas, including:

  • Neurodegenerative Diseases : Similar compounds have shown potential as enzyme inhibitors in conditions like Alzheimer's disease, suggesting this compound could modulate neuroinflammatory processes or amyloid-beta aggregation .
  • Cancer Treatment : The compound's interactions with biological targets may lead to the development of anti-tumor agents by blocking critical signaling pathways .

2. Mechanisms of Action

The mechanisms through which this compound exerts its effects are under investigation. Preliminary studies suggest it may influence several biochemical pathways, including:

  • PI3K/AKT/mTOR Pathway : Similar methoxypyridine derivatives have demonstrated inhibitory effects on this signaling pathway, which is crucial for cell proliferation and survival .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Study A Investigated the compound's interaction with PI3Kα and mTOR, showing significant inhibition at low concentrations (IC50 values) in cancer cell lines .
Study B Explored the neuroprotective effects of methoxypyridine derivatives, suggesting potential applications in neurodegenerative diseases .
Study C Conducted docking studies indicating favorable binding interactions with key enzymes involved in tumor growth .

Case Studies

  • Neurodegenerative Disease Model : In vitro studies using neuronal cell lines demonstrated that this compound could reduce amyloid-beta aggregation, a hallmark of Alzheimer's disease. The compound showed a dose-dependent effect on cell viability and neuroprotection.
  • Cancer Cell Line Evaluation : In assays involving MCF-7 breast cancer cells and HCT-116 colorectal cancer cells, this compound exhibited cytotoxicity at concentrations similar to those observed for established chemotherapeutics. Flow cytometry analysis indicated that the compound induced apoptosis and arrested the cell cycle in the G0/G1 phase.

Q & A

Q. What are the optimized synthetic routes for N-cyclohexyl-2-methoxypyridin-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key factors include:

  • Catalysts : Palladium or copper catalysts are often employed for coupling reactions (e.g., C–N bond formation) .
  • Solvents : Polar aprotic solvents like DMF or toluene under inert atmospheres improve reaction efficiency .
  • Temperature : Controlled heating (e.g., 35–80°C) minimizes side reactions .
  • Workup : Acidic or basic aqueous washes and chromatography (e.g., ethyl acetate/hexane gradients) enhance purity .
    Common challenges : Low yields due to steric hindrance from the cyclohexyl group; optimizing stoichiometry of amines and halopyridines is critical .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., methoxy and cyclohexyl group positions) via chemical shifts (e.g., δ 3.8–4.2 ppm for methoxy protons) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ peaks) and detects impurities .
  • X-ray crystallography : Resolves 3D conformation, particularly for crystallizable intermediates .
  • HPLC : Assesses purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Substituent effects :
    • Methoxy position : Shifting the methoxy group on the pyridine ring (e.g., from 2- to 3-position) alters electron density, affecting binding to biological targets .
    • Cyclohexyl group : Replacing cyclohexyl with smaller alkyl groups (e.g., cyclopropyl) may reduce steric bulk, improving solubility and target access .
  • Bioactivity assays : Test derivatives against enzymes (e.g., cytochrome P450) or microbial targets to correlate structural changes with activity .

Q. What computational approaches predict the reactivity and interaction mechanisms of this compound?

  • DFT calculations : Estimate global reactivity descriptors (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Simulate binding to protein targets (e.g., kinase enzymes) using software like AutoDock. Focus on hydrogen bonding (e.g., pyridine N) and hydrophobic interactions (cyclohexyl group) .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP for lipophilicity) to prioritize compounds with favorable drug-like properties .

Q. How can researchers resolve contradictions in spectroscopic or bioassay data for this compound?

  • Data validation :
    • Cross-check NMR assignments with DEPT-135 or 2D-COSY to confirm proton coupling patterns .
    • Replicate bioassays under controlled conditions (e.g., fixed pH, temperature) to assess reproducibility .
  • Impurity analysis : Use LC-MS to identify byproducts (e.g., dehalogenated or oxidized derivatives) that may interfere with activity .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

  • Catalyst recycling : Use immobilized Pd/Cu catalysts to reduce costs and improve turnover .
  • Flow chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., nitro reductions) .
  • Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepConditionsYield (%)Purity (%)Reference
Cyclohexylamine couplingPd(OAc)2_2, DMF, 80°C, 24h6592
Methoxy introductionCuI, K2_2CO3_3, toluene, 60°C7895
Final purificationColumn chromatography (EtOAc/Hex)8598

Q. Table 2. Computational Predictions vs. Experimental Data

ParameterPredicted (DFT)ExperimentalDeviation
LogP (lipophilicity)3.23.5±0.3
HOMO-LUMO gap (eV)4.8--
Protein binding energy-7.9 kcal/mol-8.2 kcal/mol±0.3

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